2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
CAS No.: 680213-89-2
Cat. No.: VC7921212
Molecular Formula: C14H8Cl3F3N2O
Molecular Weight: 383.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680213-89-2 |
|---|---|
| Molecular Formula | C14H8Cl3F3N2O |
| Molecular Weight | 383.6 g/mol |
| IUPAC Name | 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23) |
| Standard InChI Key | HFOIXIGJNQSPIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is systematically named as 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide under IUPAC nomenclature. Its structure comprises a pyridine ring substituted at the 2-position with chlorine, the 4-position with a trifluoromethyl group, and a 2,6-dichlorobenzylamide moiety at the 3-position (Figure 1).
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 680213-89-2 |
| Molecular Formula | |
| Molecular Weight | 383.6 g/mol |
| SMILES | ClC1=CC=CC(=C1Cl)CNC(=O)C2=C(N=CC=C2C(F)(F)F)Cl |
| InChIKey | HFOIXIGJNQSPIK-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms contribute to electronic effects that may influence binding affinity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with nicotinic acid derivatives, proceeding through halogenation and amidation steps. A representative pathway involves:
-
Halogenation of Nicotinic Acid: Introduction of chlorine at the 2-position using phosphorus oxychloride () .
-
Trifluoromethylation: Installation of the group via cross-coupling reactions, such as Ullmann-type couplings with trifluoromethyl copper intermediates .
-
Amidation: Reaction with 2,6-dichlorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final amide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | , DMF, 80°C, 12 hr | 75% |
| CF₃ Addition | CuI, 1,10-phenanthroline, 110°C, 24 hr | 62% |
| Amidation | EDC, HOBt, DIPEA, DCM, rt, 6 hr | 85% |
Alternative routes employ ethyl fluoroacetate and trifluoroacetate as building blocks for constructing the pyridine nucleus, followed by functionalization .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL in water at 25°C) due to its hydrophobic substituents. It is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) and dichloromethane. Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| LogP (Predicted) | 4.2 ± 0.3 |
| Melting Point | 158–160°C (decomposes) |
| pKa (Estimated) | 2.1 (pyridine nitrogen) |
Biological Activity and Mechanisms
Antibacterial Activity
Analogous molecules demonstrate growth inhibition against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL . Resistance mechanisms in Escherichia coli involve efflux pumps, underscoring the need for combination therapies .
| Hazard | Precaution |
|---|---|
| Skin Contact | Wash immediately with soap/water |
| Inhalation | Move to fresh air; seek medical attention |
| Storage | -20°C, desiccated, under nitrogen |
Applications and Future Directions
Pharmaceutical Development
The compound’s scaffold is a candidate for antibiotic development, particularly against Gram-positive pathogens. Modifications to the benzylamide group may improve pharmacokinetics .
Agrochemical Research
Halogenated nicotinamides are explored as fungicides and herbicides. Field trials of analogs show efficacy against Botrytis cinerea at 100–200 ppm.
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